(S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (also known as S-3-BFPHO) is an oxazolidinone compound that has been studied for its potential use in various scientific research applications. It has a unique chemical structure consisting of a five-membered ring with a bromo-fluoro-phenyl group, a hydroxymethyl group, and an oxazolidinone group. This compound has been studied for its potential to be used as a chiral building block for the synthesis of complex molecules, as well as its potential application in drug design and development.
Scientific Research Applications
Oxazolidinones as Antimicrobial Agents
Oxazolidinones represent a novel class of synthetic antimicrobial agents, characterized by their unique mechanism of protein synthesis inhibition. They exhibit bacteriostatic activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. The development of Linezolid, an oxazolidinone selected for clinical use, highlights the class's potential due to its near-complete oral bioavailability, favorable pharmacokinetic and toxicity profiles, and efficacy against gram-positive pathogens in vivo (Diekema & Jones, 2000).
Development of New Oxazolidinone Derivatives
Considerable efforts have been directed towards discovering new oxazolidinone-based antibacterial agents with an improved biological profile. This pursuit aims to identify compounds with potent antibacterial activities that could potentially reach the market, driven by the research activities of private companies to understand and enhance the activity features of oxazolidinones (Poce et al., 2008).
Antibacterial Hybrid Molecules
The development of oxazolidinone-containing hybrids targets the urgent need for novel anti-MRSA agents due to the increasing threat of methicillin-resistant Staphylococcus aureus (MRSA). These hybrids are explored for their potential to interact with multiple targets or to mitigate known side effects associated with oxazolidinones, thus representing a promising scaffold for developing new anti-MRSA agents (Jiang, Liu, & Gao, 2020).
Addressing Tuberculosis
Oxazolidinones are being evaluated for their efficacy in treating tuberculosis (TB), particularly in the context of drug-sensitive TB and multidrug-resistant (MDR) TB. The interest lies in utilizing oxazolidinones, among other novel anti-TB drugs, to potentially shorten treatment durations and improve management outcomes for drug-resistant TB (Dooley, Nuermberger, & Diacon, 2013).
properties
IUPAC Name |
(5S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO3/c11-8-2-1-6(3-9(8)12)13-4-7(5-14)16-10(13)15/h1-3,7,14H,4-5H2/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBKYDASQNOIHP-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)Br)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC(=O)N1C2=CC(=C(C=C2)Br)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.